3-(Azetidin-3-yloxy)tetrahydrothiophene 1,1-dioxide
Description
3-(Azetidin-3-yloxy)tetrahydrothiophene 1,1-dioxide is a cyclic sulfone derivative characterized by a tetrahydrothiophene 1,1-dioxide core substituted with an azetidin-3-yloxy group. The tetrahydrothiophene 1,1-dioxide moiety (commonly known as sulfolane) is a five-membered saturated ring containing a sulfur atom in the +6 oxidation state, which confers high polarity and thermal stability . This structural modification distinguishes it from simpler sulfolane derivatives and may influence its physicochemical properties, reactivity, and biological activity.
Properties
Molecular Formula |
C7H13NO3S |
|---|---|
Molecular Weight |
191.25 g/mol |
IUPAC Name |
3-(azetidin-3-yloxy)thiolane 1,1-dioxide |
InChI |
InChI=1S/C7H13NO3S/c9-12(10)2-1-6(5-12)11-7-3-8-4-7/h6-8H,1-5H2 |
InChI Key |
QQJKBPRCNIVXDC-UHFFFAOYSA-N |
Canonical SMILES |
C1CS(=O)(=O)CC1OC2CNC2 |
Origin of Product |
United States |
Preparation Methods
Step 1: Synthesis of 3-Bromoazetidine Derivatives
The initial step often involves synthesizing a suitable azetidine precursor, typically a 3-bromoazetidine or its derivatives, which serve as electrophilic intermediates. For instance, the synthesis of tert-butyl 3-bromopyrrolidine-1-carboxylate or tert-butyl 3-bromoazetidine-1-carboxylate is achieved through halogenation of the corresponding amino alcohols or amino acids.
- Reagents: N-bromosuccinimide (NBS) or brominating agents
- Solvent: Dichloromethane or acetonitrile
- Temperature: Room temperature to 0°C to control selectivity
- Yield: Typically high, around 90-100%
Step 2: Nucleophilic Displacement with Hydroxy or Ether-Forming Nucleophiles
The bromoazetidine intermediate undergoes nucleophilic substitution with suitable oxygen nucleophiles, such as phenols or alcohols, to form the azetidin-3-yloxy moiety.
- Nucleophile: Phenol derivatives or alcohols
- Base: Potassium carbonate or sodium hydride
- Solvent: N,N-Dimethylformamide (DMF) or tetrahydrofuran (THF)
- Temperature: 60-100°C
- Yield: Ranges from 70% to quantitative
Step 3: Cyclization to Form the Tetrahydrothiophene Dioxide
The key ring formation involves cyclization of the intermediate to generate the tetrahydrothiophene dioxide core. This can be achieved via intramolecular nucleophilic attack facilitated by appropriate reaction conditions, often under basic or oxidative conditions.
- Oxidants: Hydrogen peroxide or peracids, to oxidize sulfur to the dioxide
- Solvent: Acetic acid or aqueous buffers
- Temperature: 0-50°C
- Yield: Moderate to high (50-85%)
Oxidation to Tetrahydrothiophene 1,1-Dioxide
The oxidation step is crucial for converting the sulfur atom to the dioxide form, stabilizing the heterocyclic ring.
Methodology:
- Oxidants Used: Hydrogen peroxide (H₂O₂), meta-chloroperbenzoic acid (m-CPBA), or peracetic acid
- Reaction Conditions:
- Solvent: Acetic acid, aqueous buffers, or organic solvents like dichloromethane
- Temperature: Typically 0-25°C to control over-oxidation
- Time: Several hours, monitored by TLC or NMR
- Yield: Generally high (70-90%)
Data Table: Oxidation Conditions
| Oxidant | Solvent | Temperature | Time | Yield (%) | Notes |
|---|---|---|---|---|---|
| Hydrogen peroxide | Aqueous buffer | 0-25°C | 4-8 h | 80-90 | Mild conditions, selective |
| m-CPBA | Dichloromethane | 0°C | 2-6 h | 75-85 | Controlled oxidation |
| Peracetic acid | Acetic acid | Room temp | 3-5 h | 70-80 | Effective, requires careful control |
Functionalization of the Azetidine Ring
Post ring formation and oxidation, the azetidine core can be further functionalized via nucleophilic substitutions or coupling reactions to introduce various substituents, tailoring the compound's biological activity.
Methodologies:
- Amide or Ester Formation: Using acyl chlorides or anhydrides
- Cross-Coupling Reactions: Palladium-catalyzed coupling with aryl or heteroaryl halides
- Protection/Deprotection Strategies: To facilitate selective modifications
Summary of the Overall Synthetic Route
Research Findings and Considerations
- Selectivity and Yield Optimization: Careful control of temperature and oxidant equivalents is critical to prevent over-oxidation or side reactions.
- Scalability: The described methods have been successfully scaled in patent processes, indicating industrial viability.
- Environmental and Safety Aspects: Use of environmentally benign oxidants like hydrogen peroxide is preferred, and proper handling of brominating agents is essential.
Chemical Reactions Analysis
Types of Reactions
3-(Azetidin-3-yloxy)-1lambda6-thiolane-1,1-dione can undergo various types of chemical reactions, including:
Oxidation: The sulfur atom in the thiolane ring can be oxidized to form sulfoxides or sulfones.
Reduction: The compound can undergo reduction reactions, particularly at the nitrogen or sulfur atoms.
Substitution: The compound can participate in substitution reactions, where functional groups on the azetidine or thiolane rings are replaced with other groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and m-chloroperbenzoic acid (m-CPBA).
Reduction: Reducing agents such as lithium aluminium hydride (LiAlH₄) or sodium borohydride (NaBH₄) are commonly used.
Substitution: Reagents such as alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the thiolane ring can yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups onto the azetidine or thiolane rings.
Scientific Research Applications
3-(Azetidin-3-yloxy)-1lambda6-thiolane-1,1-dione has several scientific research applications, including:
Biology: It can be used in the study of enzyme mechanisms and as a potential inhibitor of specific biological pathways.
Industry: It can be used in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of 3-(Azetidin-3-yloxy)-1lambda6-thiolane-1,1-dione involves its interaction with specific molecular targets and pathways. The azetidine ring can mimic natural amino acids, allowing the compound to interact with enzymes and receptors in biological systems. The thiolane ring can undergo redox reactions, influencing cellular redox states and signaling pathways .
Comparison with Similar Compounds
Comparison with Similar Compounds
To contextualize 3-(Azetidin-3-yloxy)tetrahydrothiophene 1,1-dioxide, the following table compares its structural and functional attributes with key analogs:
Key Structural and Functional Comparisons:
Substituent Effects: Sulfolane lacks substituents, making it a benchmark for polarity and solvent utility. Its ether oxygen and azetidine nitrogen may enhance solubility in polar solvents and enable hydrogen bonding . Amino and piperazinyl derivatives exhibit basicity and reactivity suitable for pharmaceutical synthesis, whereas the azetidinyloxy group may offer distinct regioselectivity in reactions .
Synthetic Accessibility :
- Sulfolane derivatives are typically synthesized via cyclization, oxidation, or nucleophilic substitution . Introducing the azetidinyloxy group likely requires specialized reagents (e.g., azetidine precursors) and protective strategies to avoid side reactions at the oxygen or nitrogen sites.
Industrial vs. Pharmaceutical Use: Sulfolane and 3-methylsulfolane are industrial solvents, while amino/piperazinyl derivatives are pharma intermediates. The azetidinyloxy compound’s larger size and polarity may limit solvent applications but align with drug design principles (e.g., target binding, solubility) .
Biological Activity
3-(Azetidin-3-yloxy)tetrahydrothiophene 1,1-dioxide is a heterocyclic compound characterized by the presence of azetidine and thiolane rings. Its unique structural features allow it to interact with various biological systems, making it a subject of interest in medicinal chemistry and pharmacology. This article explores its biological activity, mechanisms of action, and potential applications based on available research findings.
The molecular formula of 3-(Azetidin-3-yloxy)tetrahydrothiophene 1,1-dioxide is , with a molecular weight of 191.25 g/mol. The compound features both azetidine and thiolane rings, which contribute to its biological properties.
| Property | Value |
|---|---|
| Molecular Formula | C7H13NO3S |
| Molecular Weight | 191.25 g/mol |
| IUPAC Name | 3-(azetidin-3-yloxy)thiolane 1,1-dioxide |
| InChI Key | QQJKBPRCNIVXDC-UHFFFAOYSA-N |
The biological activity of 3-(Azetidin-3-yloxy)tetrahydrothiophene 1,1-dioxide is largely attributed to its ability to mimic natural amino acids through the azetidine ring. This structural similarity allows it to interact with enzymes and receptors, potentially acting as an inhibitor in various biological pathways. The thiolane ring can participate in redox reactions, influencing cellular redox states and signaling pathways.
Biological Activity
Research indicates that this compound exhibits several biological activities:
- Enzyme Interaction : The azetidine component allows for interactions with enzymes, which can lead to inhibition or modulation of enzymatic activity.
- Potential Antimicrobial Effects : Preliminary studies suggest that compounds similar to 3-(Azetidin-3-yloxy)tetrahydrothiophene 1,1-dioxide may possess antibacterial properties due to their ability to disrupt bacterial cell functions.
- Kinase Inhibition : Related compounds have been studied for their kinase inhibitory activities, which are crucial in treating various cancers and inflammatory diseases .
Case Studies
- Antimicrobial Activity : A study assessed the antibacterial effects of a series of azetidine derivatives, including those structurally related to 3-(Azetidin-3-yloxy)tetrahydrothiophene 1,1-dioxide. Results indicated significant inhibition against Gram-positive bacteria, suggesting potential as a new class of antibiotics.
- Kinase Inhibition : Research on pyrimidine derivatives that include similar thiophene structures demonstrated promising results as JAK inhibitors. These findings highlight the potential therapeutic applications of compounds like 3-(Azetidin-3-yloxy)tetrahydrothiophene 1,1-dioxide in treating conditions related to abnormal cell growth and inflammation .
Q & A
Q. What are the established synthetic routes for 3-(Azetidin-3-yloxy)tetrahydrothiophene 1,1-dioxide, and how do reaction parameters influence yield?
Methodological Answer: Synthesis typically involves nucleophilic substitution or cyclization reactions. Key parameters include:
- Temperature and pH control to stabilize intermediates (e.g., azetidine ring formation) .
- Solvent polarity (e.g., THF or DMF) to enhance solubility of sulfone-containing precursors .
- Catalysts (e.g., triethylamine) to deprotonate reactive sites and accelerate ring closure .
- Microwave-assisted synthesis can reduce reaction times by 30–50% compared to conventional heating .
Q. Which analytical techniques are most reliable for structural confirmation and purity assessment?
Methodological Answer:
- Nuclear Magnetic Resonance (NMR):
- Mass Spectrometry (MS):
- HPLC:
Q. How can contradictory spectroscopic data (e.g., unexpected NOE correlations) be resolved during characterization?
Methodological Answer:
- Variable Temperature (VT) NMR: Differentiates dynamic effects (e.g., ring puckering in tetrahydrothiophene) from static stereoisomerism .
- X-ray Crystallography: Provides definitive stereochemical assignment; sulfone groups often enhance crystal formation .
- Computational Modeling (DFT): Compares predicted vs. observed chemical shifts to identify conformational biases .
Q. What strategies optimize reaction conditions for regioselective functionalization of the azetidine ring?
Methodological Answer:
- Protecting Groups: Use Boc or Fmoc to block the azetidine amine during sulfone oxidation .
- Solvent Effects: Polar aprotic solvents (e.g., DMSO) favor nucleophilic attack at the azetidine 3-position .
- Catalytic Systems: Pd-catalyzed cross-coupling (e.g., Suzuki-Miyaura) introduces aryl groups without ring degradation .
Q. How do structural modifications (e.g., substituent variations) impact biological activity in SAR studies?
Methodological Answer:
- Azetidine Modifications:
- Tetrahydrothiophene Modifications:
- Sulfone orientation (axial vs. equatorial) affects membrane permeability .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
